3-amino-4-phenyl-4H-1,2-oxazol-5-one

Lipophilicity Drug-likeness ADME

3-Amino-4-phenyl-4H-1,2-oxazol-5-one (CAS 2510-30-7; synonym 3-amino-4-phenylisoxazol-5(4H)-one; NSC is a heterocyclic isoxazol-5-one derivative with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol. Its structure features an amino group at position 3 and a phenyl substituent at position 4 of the 4H-1,2-oxazol-5-one ring, generating a distinct tautomeric equilibrium that differs fundamentally from 5-amino-isoxazole or 3-hydroxy-isoxazole isomers.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 2510-30-7
Cat. No. B12893211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-4-phenyl-4H-1,2-oxazol-5-one
CAS2510-30-7
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C(=NOC2=O)N
InChIInChI=1S/C9H8N2O2/c10-8-7(9(12)13-11-8)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11)
InChIKeyFNISBBXHNUXQJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-phenyl-4H-1,2-oxazol-5-one (CAS 2510-30-7) – Core Chemical Profile and Procurement-Relevant Identity


3-Amino-4-phenyl-4H-1,2-oxazol-5-one (CAS 2510-30-7; synonym 3-amino-4-phenylisoxazol-5(4H)-one; NSC 65737) is a heterocyclic isoxazol-5-one derivative with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol . Its structure features an amino group at position 3 and a phenyl substituent at position 4 of the 4H-1,2-oxazol-5-one ring, generating a distinct tautomeric equilibrium that differs fundamentally from 5-amino-isoxazole or 3-hydroxy-isoxazole isomers [1]. With a calculated LogP of 0.735–0.9 and a polar surface area (PSA) of 64.68 Ų, the compound occupies a moderate lipophilicity space that is intermediate between more polar unsubstituted aminoisoxazolones and more lipophilic 5-phenyl regioisomers [2]. This physicochemical profile, combined with a well-documented ability to serve as a regioselective precursor for fused bicyclic systems (e.g., isoxazolo[2,3-a]pyrimidines), establishes its unique position within commercially available isoxazol-5-one building blocks [3].

Why 3-Amino-4-phenyl-4H-1,2-oxazol-5-one Cannot Be Substituted by Common In-Class Isoxazolone Analogs


The isoxazol-5-one scaffold exhibits complex tautomerism that is exquisitely sensitive to the position and nature of ring substituents [1]. A procurement decision based solely on the presence of a '3-aminoisoxazolone' core ignores the critical fact that regioisomers such as 3-amino-5-phenylisoxazole (CAS 6455-31-8) and 5-amino-3-phenylisoxazole (CAS 3312-01-2) populate fundamentally different tautomeric states that dictate their chemical reactivity, biological target engagement, and suitability as synthetic intermediates [2]. Specifically, 3-amino-4-phenyl-4H-1,2-oxazol-5-one exists with the amino substituent on the carbon adjacent to the carbonyl, enabling regioselective cyclocondensation reactions that are precluded in the 5-amino-3-phenyl isomer, where the amino group is conjugated with the ring oxygen rather than the carbonyl [2][3]. Furthermore, the 4-phenyl substitution introduces a chiral center at C4 that is absent in 4-unsubstituted analogs (e.g., 3-aminoisoxazol-5(4H)-one, CAS 6950-32-9), with implications for stereochemical outcomes in downstream transformations [4]. The following evidence guide quantifies these differentiating features to support scientifically rigorous sourcing decisions.

Quantitative Differentiation Evidence for 3-Amino-4-phenyl-4H-1,2-oxazol-5-one Versus Closest Structural Analogs


LogP Comparison: 3-Amino-4-phenyl-4H-1,2-oxazol-5-one vs. 3-Amino-5-phenylisoxazole

3-Amino-4-phenyl-4H-1,2-oxazol-5-one exhibits a calculated LogP of 0.735 (or 0.9 on the Molaid platform), whereas the regioisomeric 3-amino-5-phenylisoxazole (CAS 6455-31-8) shows a substantially higher LogP of 1.85 [1][2]. This ΔLogP of approximately 1.1 log units corresponds to an ~12-fold difference in octanol-water partition coefficient, placing the target compound in a more favorable range for aqueous solubility and oral bioavailability predictions under Lipinski's Rule of Five. The lower lipophilicity arises from the contribution of the carbonyl oxygen at position 5 in the isoxazolone ring versus the aromatic isoxazole ring of the comparator, which lacks this polar moiety.

Lipophilicity Drug-likeness ADME

Tautomeric Chemical Reactivity: Regioselective Cyclocondensation to Isoxazolo[2,3-a]pyrimidines

3-Amino-4-phenyl-4H-1,2-oxazol-5-one undergoes regioselective cyclocondensation with 1,3-dicarbonyl compounds (malonaldehyde tetraacetal, 3-oxobutyraldehyde diacetal, 2,4-pentanedione, and 1-phenyl-1,3-butanedione) to afford 2-oxo-3-phenylisoxazolo[2,3-a]pyrimidine derivatives, with the regiochemistry confirmed by X-ray single-crystal structural analysis [1]. This reaction exploits the unique orientation of the amino group at C3 adjacent to the carbonyl at C5, enabling attack at the amino nitrogen followed by cyclization at C4. In contrast, 3-amino-5-phenylisoxazole (CAS 6455-31-8), which lacks the C5 carbonyl, cannot participate in this mode of cyclization, and 5-amino-3-phenylisoxazole (CAS 3312-01-2) would form a different regioisomeric series due to the amino group being located on the ring oxygen side rather than the carbonyl side [2]. The resulting bicyclic isoxazolo[2,3-a]pyrimidines serve as versatile intermediates that undergo nucleophilic ring opening with optically active amino acid amides to yield pyrimidinylmethylamino acid amides [3].

Synthetic chemistry Fused heterocycles Regioselectivity

Catalytic Hydrogenation: Divergent Product Outcome vs. 3-Phenylisoxazol-5(4H)-one Derivatives

Hydrogenation of 3-amino-4-phenylisoxazol-5(4H)-one with palladium on activated charcoal in ethanol (reaction time 3.0 h) yields phenylacetamidine as the product, indicative of reductive N–O bond cleavage with retention of the amidine functionality [1]. This contrasts with the hydrogenation behavior of 3-phenylisoxazol-5(4H)-one derivatives (lacking the 3-amino group), which under similar Pd-catalyzed conditions have been reported to yield isooxazolidones and subsequently β-amino-aldehydes or ketones following further reduction [2]. The 3-amino substituent directs the reduction pathway toward amidine formation rather than simple ring hydrogenation, providing a distinct synthetic entry point for phenylacetamidine derivatives that is not accessible from the 3-unsubstituted or 3-alkyl-substituted isoxazolone congeners.

Catalytic hydrogenation Reductive ring opening Amidine synthesis

Chiral Center at C4: Stereochemical Implications Absent in 4-Unsubstituted Analogs

The presence of the phenyl substituent at the C4 position of the isoxazol-5(4H)-one ring introduces a stereogenic center that is absent in the unsubstituted parent compound 3-amino-1,2-oxazol-5(4H)-one (CAS 6950-32-9) [1]. This chiral center renders the C4 position prochiral in synthetic transformations, enabling the possibility of stereoselective or stereospecific reactions when appropriate chiral reagents or catalysts are employed. In the context of the Zvilichovsky cyclocondensation, the C4-phenyl group influences the stereochemical outcome of the nucleophilic ring opening of the resulting isoxazolo[2,3-a]pyrimidines, as demonstrated by the differential reactivity with optically active amino acid amides [2]. The 4-unsubstituted analog (CAS 6950-32-9), by contrast, yields products with no stereochemical information at this position.

Chirality Stereochemistry Asymmetric synthesis

HNE Inhibitory Class Potential: Isoxazol-5-one Scaffold vs. Isoxazole Scaffold in Neutrophil Elastase Inhibition

In a comprehensive study of 3- or 4-(substituted)phenylisoxazolones as human neutrophil elastase (HNE) inhibitors, Giovannoni et al. (2018) reported that the 2-NCO tautomeric isomer series (derived from the isoxazol-5-one scaffold) achieved IC₅₀ values in the nanomolar range (20–70 nM) [1]. This potency level places the isoxazol-5-one chemotype among the most active HNE inhibitor scaffolds reported to date. Although the specific compound 3-amino-4-phenyl-4H-1,2-oxazol-5-one was not individually tested in this series, the study establishes the broader class potential of 4-substituted phenylisoxazol-5-ones for HNE inhibition. By comparison, structurally analogous isoxazole derivatives (aromatic, lacking the 5-carbonyl) tested in related serine protease inhibition contexts have generally shown substantially weaker activity, with reported IC₅₀ values typically in the low micromolar range [2]. The presence of the 5-oxo group in the target compound is critical for achieving the nanomolar potency observed in the isoxazolone class.

Human neutrophil elastase HNE inhibition Isoxazolone

Procurement-Relevant Application Scenarios for 3-Amino-4-phenyl-4H-1,2-oxazol-5-one


Fused Heterocycle Library Synthesis via Regioselective Cyclocondensation

The compound's ability to undergo regioselective cyclocondensation with 1,3-dicarbonyl reagents to form isoxazolo[2,3-a]pyrimidines, as demonstrated by Zvilichovsky & Gurvich (1995) with X-ray-confirmed regiochemistry [1], makes it the building block of choice for constructing diverse fused bicyclic libraries. The resulting isoxazolo[2,3-a]pyrimidine scaffold is not accessible from the 5-phenyl regioisomer (CAS 6455-31-8) due to the absence of the C5 carbonyl required for cyclization. Procurement of this specific regioisomer is therefore mandatory for any library synthesis program targeting this bicyclic chemotype.

Phenylacetamidine Intermediate for Amidine-Containing Bioactive Molecules

Catalytic hydrogenation of 3-amino-4-phenyl-4H-1,2-oxazol-5-one with Pd/C in ethanol provides a direct one-step entry to phenylacetamidine [1]. Phenylacetamidines are key intermediates for the synthesis of amidine-containing protease inhibitors and guanidine mimetics. Alternative synthetic routes to phenylacetamidine typically require multi-step sequences from benzonitrile via Pinner reaction or from phenylacetic acid derivatives, making the isoxazolone hydrogenation pathway an efficient alternative. This specific transformation is not achievable with the 3-unsubstituted 3-phenylisoxazol-5(4H)-one, which instead yields β-amino carbonyl products under similar hydrogenation conditions [2].

Medicinal Chemistry Lead Optimization Requiring Moderate Lipophilicity

With a calculated LogP of 0.735–0.9 (ChemSrc, Molaid) [1][2], 3-amino-4-phenyl-4H-1,2-oxazol-5-one occupies a favorable lipophilicity range for oral bioavailability per Lipinski's Rule of Five (LogP < 5). The approximately 12-fold lower lipophilicity compared to the 3-amino-5-phenylisoxazole regioisomer (LogP 1.85) makes the target compound the preferred choice when moderate aqueous solubility is required, such as in CNS drug discovery programs where excessive lipophilicity is associated with increased non-specific binding and metabolic liability.

Stereoselective Synthesis Leveraging the C4 Stereogenic Center

The chiral center at C4, conferred by the phenyl substituent, enables stereochemical outcomes in downstream transformations that are impossible with the 4-unsubstituted analog 3-amino-1,2-oxazol-5(4H)-one (CAS 6950-32-9) [1]. This feature is particularly valuable in the stereoselective ring-opening of isoxazolo[2,3-a]pyrimidines with optically active amino acid amides, as shown by Zvilichovsky & Gurvich (2004) [2]. For medicinal chemistry programs that require stereochemically defined intermediates, the target compound provides a built-in stereochemical handle that eliminates the need for additional chiral auxiliary or resolution steps.

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